2-Thioxo-1,3-diazaspiro[4.5]decan-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQBNOHDDLCTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901159 | |
| Record name | NoName_235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Thioxo 1,3 Diazaspiro 4.5 Decan 4 One and Its Analogues
Classical and Modified Synthetic Approaches to Spirothiohydantoins
The synthesis of spirothiohydantoins, including 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one, has traditionally relied on well-established cyclization and condensation reactions. These methods have been refined over time to improve yields and introduce structural diversity.
Cyclization Reactions Involving 1-Aminocycloalkanecarboxylic Acids and Thiourea
A direct and widely employed method for the synthesis of this compound and its analogues is the cyclization reaction between a 1-aminocycloalkanecarboxylic acid and thiourea. This approach involves the condensation of the amino acid with thiourea, typically under heating, to form the spirothiohydantoin ring system. The reaction proceeds through the formation of an intermediate thiourea derivative of the amino acid, which then undergoes intramolecular cyclization with the elimination of water to yield the final product.
The general reaction scheme for the synthesis of spirothiohydantoins from 1-aminocycloalkanecarboxylic acids and thiourea is presented below:
Reaction Scheme: 1-Aminocyclohexanecarboxylic acid + Thiourea → this compound + H₂O
This method is advantageous due to the commercial availability of various 1-aminocycloalkanecarboxylic acids and the simplicity of the reaction conditions.
Condensation Reactions with Dithiohydantoin Precursors
While direct condensation with dithiohydantoin precursors to form monothiohydantoins is less common as a primary synthetic route, the conversion of spirodithiohydantoins to spirothiohydantoins is a viable and important transformation. Spirodithiohydantoins, which can be synthesized from 1-aminocycloalkanecarbonitriles and carbon disulfide, serve as key intermediates.
The synthesis of a dithiohydantoin precursor can be followed by a partial hydrolysis or other chemical modifications to selectively replace one of the sulfur atoms with an oxygen atom, yielding the desired 2-thiohydantoin (B1682308).
Hydrolytic Transformations of Spirodithiohydantoins
A significant modified approach for the synthesis of this compound involves the selective hydrolysis of the corresponding spirodithiohydantoin, 1,3-Diazaspiro[4.5]decane-2,4-dithione. This transformation can be effectively achieved using reagents such as barium hydroxide. The reaction conditions are controlled to favor the hydrolysis of one of the C=S groups to a C=O group, leading to the formation of the 2-thiohydantoin derivative.
This hydrolytic method provides an alternative route to spirothiohydantoins and is particularly useful when the corresponding spirodithiohydantoin is more readily accessible.
Multicomponent Reaction Strategies for Spiroheterocyclic Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com This approach offers advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov For the synthesis of spiroheterocyclic scaffolds like this compound, MCRs present a highly convergent and attractive strategy.
One of the most relevant MCRs for the synthesis of hydantoin (B18101) rings is the Bucherer–Bergs reaction. mdpi.com This reaction typically involves a ketone or aldehyde, a cyanide source (like potassium cyanide), and ammonium carbonate to produce 5,5-disubstituted hydantoins. mdpi.com A variation of this reaction, using thiourea or a related sulfur source in place of or in addition to ammonium carbonate, can be envisioned for the direct synthesis of spirothiohydantoins.
The general scheme for a thio-Bucherer–Bergs type reaction would involve: Cyclohexanone + KCN + (NH₄)₂CO₃/Thiourea → this compound
The development of novel MCRs that directly afford spirothiohydantoins is an active area of research, with the potential to streamline the synthesis of these valuable compounds.
Derivatization Strategies for the this compound Core
The this compound core contains two nitrogen atoms within the hydantoin ring that are amenable to further functionalization. Derivatization at these positions is crucial for modulating the physicochemical and biological properties of the molecule.
N-Alkylation and N-Acylation Approaches
The nitrogen atoms at positions 1 and 3 of the spirothiohydantoin ring can be alkylated or acylated to introduce a variety of substituents.
N-Acylation: N-acylation can be achieved by reacting this compound with acylating agents such as acetic anhydride in the presence of a base like pyridine. For instance, the reaction of 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione with pyridine and acetic anhydride leads to the synthesis of 1-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanone. mdpi.com A similar strategy can be applied to the monothio derivative.
N-Alkylation: N-alkylation can be performed using alkyl halides in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents on the spirocyclic core.
These derivatization strategies are essential for creating libraries of this compound analogues for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of these compounds for materials science applications.
Introduction of Spirocyclic Modifications and Substituents for Structural Diversity
The structural framework of this compound, a derivative of thiohydantoin, offers multiple sites for modification, enabling the creation of a wide array of analogues with diverse structural features. The introduction of different substituents and additional spirocyclic systems is a key strategy for modulating the physicochemical and biological properties of these compounds.
A significant approach to structural diversity involves the synthesis of thiohydantoins spiro-fused to other heterocyclic rings. For instance, a library of 144 thiohydantoins spiro-fused to pyrrolidines has been synthesized from β-aryl pyrrolidines. nih.gov This methodology provides access to compounds incorporating the 2-arylethyl amine moiety, a common feature in centrally active compounds. The thiohydantoin sublibrary, consisting of 64 compounds, was obtained in high yields (65-100%) and purities (67-100%). nih.gov
Another strategy for diversification is the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas, which leads to a divergent synthesis of regioisomeric thiohydantoins and pseudothiohydantoins that are spiro-fused to a pyrrole-2-one fragment. beilstein-journals.orgsemanticscholar.org This reaction proceeds under catalyst-free conditions, and the product outcome can be tuned by adjusting reaction conditions and the substituents on the thiourea moiety. beilstein-journals.org This method highlights how variations in reactants can lead to significant structural and isomeric diversity.
Further complexity can be introduced by building upon the core spiro-dithiohydantoin structure. For example, 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione can serve as a precursor for more elaborate molecules. Through a series of reactions involving acylation, condensation with isatin, and subsequent cyclization with benzene-1,2-diamine, a complex molecule, 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one, has been synthesized. mdpi.com This multi-step synthesis demonstrates the utility of the dithiohydantoin fragment as a scaffold for creating intricate, multi-cyclic systems. mdpi.com
The table below summarizes examples of synthetic methods used to achieve structural diversity in spiro-thiohydantoin analogues.
| Starting Materials | Reaction Type | Resulting Modification | Key Features |
| β-Aryl pyrrolidines, Isothiocyanates | Cyclization | Spiro-fusion to a pyrrolidine ring | Creates a library of drug-like molecules with high yields and purity. nih.gov |
| [e]-Fused 1H-pyrrole-2,3-diones, Thioureas | Divergent Synthesis / Rearrangement | Spiro-fusion to a pyrrole-2-one ring | Catalyst-free conditions; yields regioisomeric products. beilstein-journals.org |
| 8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dithione, Isatin, Benzene-1,2-diamine | Multi-step Condensation/Cyclization | Addition of a spiro-benzodiazepine-indolinone system | Builds complex, multi-heterocyclic structures on the spiro backbone. mdpi.com |
Formation of Mannich Bases of Thioxo-Containing Spiro Systems
The Mannich reaction is a valuable tool for the structural elaboration of thioxo-containing spiro systems, allowing for the introduction of aminomethyl groups, which can significantly influence the pharmacological profile of the parent molecule. This reaction typically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.
A series of N-Mannich bases have been successfully synthesized from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally analogous to the thioxo-diazaspiro[4.5]decan-4-one core. nih.govresearchgate.net The synthesis involves the reaction of the precursor spiro compound with formaldehyde and various secondary amines, such as piperidine (B6355638), morpholine, and pyrrolidine, in absolute ethanol at room temperature. nih.govresearchgate.net This method is efficient, with good yields ranging from 71% to 91%, and proceeds under mild conditions. nih.gov The formation of the Mannich base is confirmed by the disappearance of the N-H group's absorption band in the IR spectrum. nih.gov
The versatility of this reaction is also demonstrated in the synthesis of Mannich bases from 5-arylidene-2-thiohydantoin derivatives. researchgate.net The active methylene group at position 5 of the thiohydantoin ring is a common site for initial condensation with aldehydes, and the resulting exocyclic double bond can influence subsequent reactions. The nitrogen atom of the thiohydantoin ring can then undergo aminomethylation. The synthesis of N-Mannich bases from 1,3,4-oxadiazole-2(3H)-thione further illustrates this principle, where the thione is treated with formaldehyde and various primary aromatic amines or substituted piperazines in ethanol at room temperature to yield the corresponding aminomethyl derivatives in good yields. nih.gov
The general scheme for the formation of Mannich bases from a thioxo-spiro compound is presented below, highlighting the key reactants and the resulting structure.
| Precursor Compound | Amine | Reaction Conditions | Product Type | Yield (%) |
| 2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Piperidine | Formaldehyde, Absolute Ethanol, RT | N-Mannich Base | Good (71-91) nih.gov |
| 2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Morpholine | Formaldehyde, Absolute Ethanol, RT | N-Mannich Base | Good (71-91) nih.gov |
| 2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Pyrrolidine | Formaldehyde, Absolute Ethanol, RT | N-Mannich Base | Good (71-91) nih.gov |
| 5-(Aryl)-1,3,4-oxadiazole-2(3H)-thione | Primary Aromatic Amines | Formaldehyde, Ethanol, RT | N-Mannich Base | Good nih.gov |
| 5-(Aryl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted Piperazines | Formaldehyde, Ethanol, RT | N-Mannich Base | Good nih.gov |
Green Chemistry Principles and Sustainable Syntheses of Thioxo-Spiro Compounds
The application of green chemistry principles to the synthesis of thioxo-spiro compounds is an area of growing importance, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. While specific green protocols for this compound are not extensively detailed, principles can be drawn from the synthesis of related hydantoin and spiro-thiazolidine structures. nih.govresearchgate.net
Key green synthetic strategies applicable to thioxo-spiro compounds include:
Catalyst-Free Reactions: The synthesis of spiro-fused thiohydantoins from 1H-pyrrole-2,3-diones and thioureas proceeds efficiently under catalyst-free conditions. beilstein-journals.org This approach avoids the use of potentially toxic and expensive catalysts, simplifying purification and reducing waste.
Efficient Protocols: The development of novel, rapid, and efficient protocols is a cornerstone of green chemistry. For instance, the synthesis of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones using sodium dodecylbenzene sulfonate (DBSNa) in acetic acid at room temperature features high yields, easy work-up, and short reaction times, all of which contribute to a more sustainable process. nih.govresearchgate.net
Solvent Choice and Solvent-Free Conditions: A review of green synthesis methods for hydantoins highlights the use of aqueous solutions, ionic liquids, and solvent-free syntheses, often coupled with microwave or ultrasound irradiation to accelerate reactions. researchgate.net For example, 1,5-disubstituted thiohydantoins have been synthesized in high yields via a microwave-promoted solvent-free condensation, with a simple workup involving just ice-cold water. researchgate.net
Solid Acid Catalysts: The development of reusable, solid-phase acid catalysts, such as the N-sulfonated derivative of 2,4-dioxo-1,3-diazaspiro[4.5]decane, offers a green alternative to conventional homogeneous Brønsted acids like sulfuric acid. researchgate.net Such catalysts are non-corrosive, easily separated from the reaction mixture, and can be reused, minimizing waste and environmental impact. researchgate.net
These examples demonstrate a clear trend towards more sustainable synthetic practices in the field of heterocyclic chemistry, which are directly applicable to the production of this compound and its derivatives.
| Green Chemistry Principle | Application in Thioxo-Spiro Synthesis | Benefits |
| Use of Safer Solvents | Synthesis in water or under solvent-free conditions. researchgate.net | Reduces use of volatile organic compounds (VOCs). |
| Energy Efficiency | Microwave or ultrasound irradiation. researchgate.net | Reduces reaction times and energy consumption. |
| Catalysis | Use of reusable solid acid catalysts or catalyst-free reactions. beilstein-journals.orgresearchgate.net | Minimizes waste, avoids toxic metals, simplifies purification. |
| Waste Prevention | High-yield, efficient protocols with easy work-up. nih.govresearchgate.net | Reduces by-product formation and purification needs. |
| Solid-Phase Synthesis | Resin-bound synthesis of thiohydantoins. researchgate.netjchemrev.com | Simplifies purification and allows for reagent recycling. |
Structural Elucidation and Conformational Analysis of 2 Thioxo 1,3 Diazaspiro 4.5 Decan 4 One
Advanced Spectroscopic Techniques for Structural Characterization
A combination of sophisticated spectroscopic methods is essential to piece together the molecular puzzle of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the carbon-hydrogen framework, while Infrared (IR), Raman, and Mass Spectrometry (MS) techniques help in identifying functional groups and confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, DEPT) Analysis
NMR spectroscopy is a cornerstone in the structural analysis of this compound, offering a detailed map of its proton and carbon environments. While specific spectral data for the parent compound is not extensively published, analysis of closely related structures, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and various thiohydantoin derivatives, allows for a reliable prediction of its NMR characteristics. researchgate.netpreprints.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexane (B81311) ring and the N-H protons of the thiohydantoin moiety. The ten protons of the cyclohexane ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 2.0 ppm. The axial and equatorial protons would be chemically non-equivalent, leading to complex splitting patterns. The two N-H protons of the thiohydantoin ring are expected to appear as broad singlets in the downfield region, generally between 8.0 and 11.0 ppm, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. The spiro carbon, being a quaternary carbon, is expected to have a characteristic chemical shift. The carbonyl carbon (C=O) of the thiohydantoin ring would resonate significantly downfield, typically in the range of 170-180 ppm. The thiocarbonyl carbon (C=S) would appear even further downfield, usually above 200 ppm. The carbons of the cyclohexane ring would be observed in the aliphatic region, generally between 20 and 40 ppm.
2D NMR Techniques: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the assignment of quaternary carbons, such as the spiro carbon and the carbonyl/thiocarbonyl carbons, by observing their correlations with nearby protons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the cyclohexane ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexane CH₂ | 1.5 - 2.0 (m) | 20 - 40 |
| Spiro-C | - | ~60 |
| N-H | 8.0 - 11.0 (br s) | - |
| C=O | - | 170 - 180 |
| C=S | - | >200 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is vital for the identification of the key functional groups present in this compound. The spectra are expected to be characterized by absorption bands corresponding to the stretching and bending vibrations of the N-H, C=O, and C=S groups.
In the IR spectrum, a broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibrations of the thiohydantoin ring, with the broadening resulting from hydrogen bonding. preprints.org A strong, sharp absorption band between 1700 and 1750 cm⁻¹ is characteristic of the C=O stretching vibration of the cyclic amide (lactam). eurjchem.com The C=S stretching vibration is typically observed in the region of 1050-1250 cm⁻¹, and this band is often weaker and can be coupled with other vibrations, making its assignment less straightforward. The C-H stretching vibrations of the cyclohexane ring would appear just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=S stretching vibration, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound This interactive table shows the expected regions for key vibrational modes.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 (broad) |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=O | Stretching | 1700 - 1750 (strong) |
| C=S | Stretching | 1050 - 1250 |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Formula Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula (C₈H₁₂N₂OS).
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the characteristic cleavage of the spirocyclic system. Common fragmentation pathways for related spiro compounds include the loss of small neutral molecules such as CO, CS, and HNCO. scispace.comnih.gov Fragmentation of the cyclohexane ring, leading to the loss of alkyl fragments, would also be expected. Analysis of these fragmentation patterns can provide valuable structural information and further confirm the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation
Based on these analogous structures, the cyclohexane ring in this compound is anticipated to adopt a stable chair conformation. The thiohydantoin ring is expected to be relatively planar. The spiro fusion of the two rings creates a rigid molecular framework. The crystal packing is likely to be dominated by intermolecular hydrogen bonding involving the N-H protons of the thiohydantoin ring and the carbonyl oxygen and/or thionyl sulfur atoms of neighboring molecules, leading to the formation of extended supramolecular architectures. eurjchem.comresearchgate.net
Investigation of Tautomeric Equilibria and Isomerism in Spirothiohydantoin Systems
Thiohydantoin and related systems are known to exhibit tautomerism, which involves the migration of a proton. In the case of this compound, several tautomeric forms are theoretically possible, including keto-enol and thione-thiol equilibria.
The predominant form is the diketo-thione tautomer as depicted. However, the presence of acidic protons on the nitrogen atoms and the potential for enolization or thioenolization suggest that other tautomers could exist in equilibrium. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.
Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are instrumental in studying these tautomeric equilibria. For example, in different solvents, changes in the chemical shifts of the N-H protons and the carbonyl/thiocarbonyl carbons in the NMR spectra could indicate a shift in the tautomeric equilibrium. The existence of distinct tautomers can sometimes be observed as separate sets of signals if the rate of interconversion is slow on the NMR timescale. Computational studies can also provide valuable insights into the relative stabilities of the different tautomeric forms. spectrabase.comscite.airesearchgate.net The study of a related 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl) derivative showed evidence of tautomeric conversion in the reaction mixture based on NMR data. mdpi.com
Biological Target Identification and Mechanistic Studies in Vitro Focus
Investigation of Androgen Receptor (AR) Modulation
Derivatives of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one have been identified as potent modulators of the androgen receptor (AR), a key driver in prostate cancer. Research has focused on their ability to counteract resistance to existing antiandrogen therapies.
A significant challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of mutations in the androgen receptor that confer resistance to second-generation antiandrogens like enzalutamide (B1683756). escholarship.orgnih.gov One such clinically relevant mutation is the substitution of phenylalanine with leucine (B10760876) at position 876 (F876L). nih.gov This mutation transforms antagonists such as enzalutamide and ARN-509 into agonists, thereby promoting tumor growth instead of inhibiting it. nih.govpsu.edu
In response, a rational drug design approach led to the development of novel compounds built upon existing antiandrogen scaffolds. escholarship.orgnih.gov Among these, a derivative known as DR101, which features the this compound core structure, was identified. nih.gov In vitro studies demonstrated that this compound, along with related spiro-thiohydantoins, effectively antagonizes both the wild-type (WT) androgen receptor and the resistant AR F876L mutant. escholarship.orgnih.gov Unlike enzalutamide, which shows agonist activity in cells expressing AR F876L, these novel derivatives maintain their antagonist function, suppressing AR-dependent gene expression. nih.gov
| Compound | AR Target | Activity | Significance |
|---|---|---|---|
| Enzalutamide | AR WT | Antagonist | Standard therapy for CRPC. nih.gov |
| Enzalutamide | AR F876L | Agonist | Demonstrates mutation-based drug resistance. nih.govpsu.edu |
| DR101 (this compound derivative) | AR WT | Antagonist | Maintains activity against the wild-type receptor. nih.gov |
| DR101 (this compound derivative) | AR F876L | Antagonist | Overcomes the F876L-mediated resistance. escholarship.orgnih.gov |
The mechanism by which the F876L mutation converts AR antagonists into agonists has been elucidated through molecular dynamics simulations. escholarship.orgnih.gov These studies suggest that the substitution from the bulkier phenylalanine to the smaller leucine at position 876 alleviates steric hindrance within the ligand-binding pocket. nih.gov This change allows for a repositioning of helix 12, a critical component for coactivator recruitment, into an agonist-like conformation even when the drug is bound. escholarship.orgnih.gov
The novel this compound derivatives were designed to overcome this conformational switch. escholarship.org Their structure is thought to impose different conformational restrictions on the receptor, preventing helix 12 from adopting the agonist position, thereby maintaining an antagonistic effect regardless of the F876L mutation. nih.gov This rational design provides a clear mechanistic basis for their efficacy in suppressing the growth of prostate cancer cells that have developed resistance to other antiandrogens. escholarship.org
Enzyme Inhibition Profiles
The thiohydantoin core of this compound is present in various molecules that have been investigated for their enzyme inhibitory properties.
While direct studies on this compound itself are limited, related 1,3-disubstituted-2-thiohydantoin analogues have been assessed for anti-inflammatory activity, which is often mediated by the inhibition of cyclooxygenase (COX) enzymes. mdpi.com These analogues have demonstrated potent activity in reducing nitric oxide (NO) production in murine leukemia cell lines (RAW264.7). mdpi.com For instance, one potent analogue, compound 7, exhibited a significant, dose-dependent inhibitory effect on the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com Molecular modeling studies support these findings, indicating a substantial binding affinity of these thiohydantoin compounds toward the binding pocket of the COX-2 enzyme. mdpi.com
| Compound | Assay | Result (IC50 in µg/mL) | Reference Drug (Celecoxib) |
|---|---|---|---|
| Compound 7 (thiohydantoin analogue) | Cytotoxicity (RAW264.7 cells) | 197.68 | 251.2 |
| Compound 7 (thiohydantoin analogue) | NO Production | Significant six-fold reduction | N/A |
Dihydrofolate reductase is a crucial enzyme in folate metabolism and a target for various therapies. assaygenie.com However, a review of the available scientific literature did not yield specific in vitro studies investigating the inhibitory activity of this compound or its direct derivatives against the dihydrofolate reductase enzyme.
Glycogen (B147801) phosphorylase (GP) is a key enzyme that regulates the breakdown of glycogen to supply glucose. nih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov A closely related compound, Glucopyranosylidene-spiro-thiohydantoin (TH), has been identified as one of the most potent glucose derivatives for inhibiting the catalytic activity of both muscle and liver glycogen phosphorylase. nih.gov In vitro studies using liver extracts from Wistar rats showed that TH at a concentration of 50 µM leads to a co-ordinated regulation of glycogen phosphorylase and glycogen synthase, promoting the activation of synthase. nih.gov This demonstrates that the spiro-thiohydantoin scaffold is a promising pharmacophore for the development of effective glycogen phosphorylase inhibitors. nih.gov
Kinase Inhibition (e.g., CDK8 and CDK19)
While direct studies on the kinase inhibition activity of this compound are not extensively documented, the broader class of compounds containing spirocyclic systems has been investigated for their effects on various kinases. Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are key regulators of gene transcription and have been identified as targets for cancer therapy. Research into novel CDK8/19 dual inhibitors has led to the discovery of various heterocyclic scaffolds with potent inhibitory activity. For instance, derivatives of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole have demonstrated significant enzymatic inhibitory activity against both CDK8 and CDK19, with IC50 values in the nanomolar range. nih.gov These findings highlight the potential for small molecule inhibitors to target the Mediator complex-associated kinases, although specific data for this compound is not yet available.
Anti-Proliferative Mechanisms in Cancer Cell Lines (In Vitro)
The anti-proliferative potential of compounds structurally related to this compound has been evaluated against various cancer cell lines. Specifically, derivatives of 1-thia-4-azaspiro[4.5]decane have shown notable anticancer activity. nih.govresearchgate.net
In a study evaluating a series of these compounds, significant cytotoxicity was observed against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines. nih.gov The anti-proliferative effects were found to be dose-dependent. For instance, certain derivatives exhibited good anticancer activities against HCT-116 carcinoma cells, with IC50 values ranging from 92.2 to 120.1 nM. nih.gov Against PC-3 cancer cells, some compounds also demonstrated good anticancer activities, while others showed moderate inhibition. nih.gov The activity against HepG-2 liver cancer cells was generally moderate to weak for most of the tested compounds in this class. nih.gov
These findings suggest that the 1-thia-4-azaspiro[4.5]decane scaffold is a promising backbone for the development of novel anticancer agents. The mechanism of action is thought to involve the induction of apoptosis in cancer cells. nih.gov
Table 1: In Vitro Anti-Proliferative Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Derivative 7 | HCT-116 | 92.2 - 120.1 |
| Derivative 9 | HCT-116 | 92.2 - 120.1 |
| Derivative 14 | HCT-116 | 92.2 - 120.1 |
| Derivative 18 | HCT-116 | 92.2 - 120.1 |
| Derivative 19 | HCT-116 | 92.2 - 120.1 |
| Derivative 14 | PC-3 | Good Activity |
Antimicrobial Action Mechanisms (In Vitro)
Antibacterial Activities against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
The antibacterial potential of compounds structurally similar to this compound has been investigated. For instance, derivatives of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and screened for their in vitro antibacterial activity. researchgate.net Certain derivatives from this series were found to be potent antibacterial agents against Escherichia coli, with Minimum Inhibitory Concentrations (MIC) of 50 μg/mL. researchgate.net
Another related class of compounds, 4-thioxo-thiazolidin-2-one derivatives, has demonstrated significant antibacterial and antibiofilm activities against multidrug-resistant Staphylococcus aureus clinical isolates. nih.gov Specific derivatives in this class exhibited MIC values ranging from 1 to 32 μg/ml and displayed a bactericidal effect. nih.gov
However, a study on 2,8-diazaspiro[4.5]decan-1-one derivatives indicated that these particular compounds had limited potency against a selection of both Gram-positive and Gram-negative bacteria. nih.gov This highlights the importance of specific structural features in determining the antibacterial spectrum and potency.
Table 2: In Vitro Antibacterial Activity of Related Spiro Compounds
| Compound Class | Bacterial Strain | MIC |
|---|---|---|
| 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones | Escherichia coli | 50 μg/mL |
Antifungal Activities
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been designed and evaluated as potential antifungal agents. nih.gov In vitro screening of these compounds revealed significant activity against various fungal strains. For example, certain derivatives showed potent inhibition of Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) value of 0.08 mmol/L. nih.gov One particular compound displayed excellent activity against Candida albicans (ATCC 90023) with an MIC value of 0.04 mmol/L, which was superior to the reference drugs fluconazole (B54011) (0.104 mmol/L) and polyoxin (B77205) B (0.129 mmol/L). nih.gov The mechanism of action for these compounds is believed to be the inhibition of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall biosynthesis. nih.gov
Inhibition of Bacterial Adhesion and Biofilm Formation
While direct studies on this compound are lacking, the antibiofilm properties of related structures have been explored. For example, 4-thioxo-thiazolidin-2-one derivatives were able to inhibit approximately 90% of biofilm formation in multidrug-resistant Staphylococcus aureus. nih.gov These derivatives were also capable of disrupting preformed biofilms. nih.gov The ability to interfere with biofilm formation is a critical aspect of antimicrobial research, as biofilms contribute significantly to antibiotic resistance and persistent infections.
Anti-Inflammatory Modalities (In Vitro)
The anti-inflammatory potential of compounds containing the 2-thioxo-1,2,3,4-tetrahydropyrimidine core, which is a key structural feature of this compound, has been investigated. A series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized and screened for their anti-inflammatory activity. researchgate.net Many of the synthesized compounds showed significant anti-inflammatory effects. researchgate.net The anti-inflammatory action of such dihydropyrimidinone derivatives is thought to involve the inhibition of the expression of various cytokines and chemical mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, prostaglandins, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net
Antioxidant Activity Investigations (In Vitro)
Extensive research into the in vitro antioxidant properties of various spirocyclic compounds and thiohydantoin derivatives has been conducted. However, specific studies detailing the in vitro antioxidant activity of this compound are not available in the current scientific literature.
Investigations into structurally related molecules, such as 1-thia-4-azaspiro[4.5]decane derivatives and other thiohydantoins, have shown varying degrees of antioxidant potential. nih.govresearchgate.netresearchgate.net These studies often employ a range of in vitro assays to evaluate the free radical scavenging capabilities and reducing power of the compounds. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the β-carotene bleaching method. nih.govresearchpublish.com
For instance, studies on certain 2-thiohydantoin (B1682308) derivatives have demonstrated their ability to act as potent antioxidant agents. researchgate.netresearchpublish.com The antioxidant capacity in these related compounds is often attributed to their specific structural features and substitution patterns.
Despite the interest in this class of compounds, to date, no published research has specifically focused on or reported the in vitro antioxidant activity of this compound. Therefore, no data tables or detailed research findings on its specific antioxidant properties can be provided. Further research is required to determine if this compound possesses antioxidant activity and to elucidate its potential mechanisms of action in vitro.
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Spirocyclic Ring Size and Peripheral Substitution on Biological Activity
The spirocyclic nature of the [4.5]decane system imparts significant conformational rigidity, which can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding. mdpi.com The size and substitution pattern of the carbocyclic ring (the cyclohexane (B81311) moiety) are critical determinants of biological activity.
Spirocyclic Ring Size: The cyclohexane ring in the spiro[4.5]decane system is a key feature. While direct comparisons of biological activity across a homologous series of spiro-thiohydantoins (e.g., spiro[4.4]nonane, spiro[4.5]decane, spiro[4.6]undecane) are not extensively detailed in the provided literature, studies on related spiro-thiazolidinone derivatives provide valuable insights. For instance, research on dual EGFR/BRAFV600E inhibitors based on a 1-thia-4-azaspiro scaffold compared derivatives with spiro[4.5]decane (cyclohexyl) and spiro[4.4]nonane (cyclopentyl) rings. nih.gov The results indicated that the nature of the spiro ring influenced the antiproliferative effects, with the spiro[4.5]decane derivatives often demonstrating potent activity. nih.gov This suggests that the specific size and conformational properties of the six-membered ring are well-suited for interaction with certain biological targets.
Peripheral Substitution: Modifying the cyclohexane ring with various substituents can significantly impact lipophilicity, steric profile, and the potential for additional interactions with a target protein.
Alkyl Substitution: The introduction of alkyl groups, such as a propyl group at the 8-position of a related 2,4-dithioxo-1,3-diazaspiro[4.5]decane system, has been explored in the synthesis of complex heterocyclic compounds. mdpi.com In other related diazaspiro[4.5]decan-1-one systems investigated as antifungal agents, substitutions on the piperidine (B6355638) ring (part of the spiro system) were found to be crucial for activity. For example, compounds with a 4-fluorobenzyl group on the piperidine nitrogen showed potent inhibition of chitin (B13524) synthase. nih.gov
Aromatic Substitution: The incorporation of a phenyl group on the cyclohexane ring, as seen in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, creates bulky, lipophilic analogs that have been investigated for antiviral and trypanocidal activity. mdpi.com
These findings underscore that the cyclohexane ring is not merely a passive scaffold but an active component of the pharmacophore, where substitutions can fine-tune the molecule's interaction with its biological target.
| Scaffold | Spiro Ring | Peripheral Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 1-Thia-4-azaspiroalkan-3-one | Cyclohexane (spiro[4.5]) | None | Potent antiproliferative (dual EGFR/BRAFV600E inhibition) | nih.gov |
| 1-Thia-4-azaspiroalkan-3-one | Cyclopentane (spiro[4.4]) | None | Active antiproliferative agent | nih.gov |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | Cyclohexane (spiro[4.5]) | 8-Phenyl | Antiviral and trypanocidal potential | mdpi.com |
| 2,8-Diazaspiro[4.5]decan-1-one | Piperidine (spiro[4.5]) | 8-(4-fluorobenzyl) | Excellent antifungal (chitin synthase inhibition) | nih.gov |
Role of the Thioxo Group in Biological Interactions and Pharmacological Efficacy
The thioxo group (C=S) at the C-2 position is a defining feature of the 2-thiohydantoin (B1682308) core and plays a pivotal role in its biological activity. jchemrev.com It distinguishes the molecule from its oxo-analogue, hydantoin (B18101) (which has a C=O group), by imparting different electronic, steric, and hydrogen-bonding properties.
The sulfur atom of the thiocarbonyl group is larger and more polarizable than the oxygen atom of a carbonyl group. This influences its ability to act as a hydrogen bond acceptor. The N-C-S linkage is a key structural motif found in numerous compounds with a wide spectrum of biological activities, including antimicrobial and anti-HIV properties. nih.gov
The thioxo group can significantly affect the molecule's interaction with protein targets. For example, in the context of anticancer activity, the 2-thioxo-4-imidazolidinone core is recognized as a valuable scaffold for discovering new therapeutic agents. researchgate.net The thiocarbonyl group, in combination with other features like a C5 benzylidene substituent, can also be a recognition motif for metabolic enzymes such as Cytochrome P450, which can influence the compound's metabolic stability. researchgate.net The ability of the thiohydantoin backbone to be easily modified allows for control over its hydrogen-bonding arrays in the solid state, a crucial aspect in the pharmaceutical industry. jchemrev.com
Influence of N-Substituents on Receptor Binding Affinity and Selectivity
The thiohydantoin ring of 2-thioxo-1,3-diazaspiro[4.5]decan-4-one has two nitrogen atoms (N-1 and N-3) that can be substituted. Modifications at these positions are a common strategy to modulate receptor binding affinity and selectivity by altering steric hindrance, lipophilicity, and hydrogen bonding capacity.
Studies on the closely related 1,3,8-triazaspiro[4.5]decan-4-one scaffold have shown that N-substituents are critical for affinity at opioid receptors. A series of derivatives with N-biarylalkyl groups at the 8-position (on the piperidine ring) and a phenyl group at the 1-position (on the hydantoin ring) were evaluated. The results demonstrated that substitution on the biaryl moiety could significantly enhance affinity for the μ-opioid receptor. nih.gov
In another example involving 1-thia-4-azaspiro[4.5]decan-3-one derivatives, the substituent on the N-4 atom was shown to be crucial for anticancer activity. nih.govresearchgate.net Compounds bearing substituted aryl groups, such as 4-bromoaniline (B143363) or 4-fluoroaniline, at this position were synthesized and showed moderate to high inhibition of cancer cell lines. nih.govresearchgate.net These studies highlight that the N-substituents can directly interact with residues in a receptor's binding pocket or can orient the core scaffold for optimal interaction, thereby dictating both potency and selectivity.
| Scaffold | N-Substituent Position | Substituent | Target/Activity | Reference |
|---|---|---|---|---|
| 1,3,8-Triazaspiro[4.5]decan-4-one | N-1 | Phenyl | Opioid receptor modulation | nih.gov |
| 1-Thia-4-azaspiro[4.5]decan-3-one | N-4 | 4-Bromophenyl | Anticancer (HepG-2, PC-3, HCT116) | nih.govresearchgate.net |
| 1-Thia-4-azaspiro[4.5]decan-3-one | N-4 | 4-Fluorophenyl | Anticancer (HepG-2, PC-3, HCT116) | nih.govresearchgate.net |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | N-1 | Methyl | Scaffold for bioactive compounds | mdpi.com |
Elucidation of Pharmacophores for Specific Target Engagement
A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR data from this compound and its analogs, key pharmacophoric features can be proposed for specific target engagement.
A general pharmacophore model for this class of compounds would likely include:
A Rigid Spirocyclic Core: This feature acts as a constrained scaffold to correctly position other functional groups in three-dimensional space.
A Hydrogen Bond Acceptor: The thioxo group (C=S) is a key hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H proton at either the N-1 or N-3 position (if unsubstituted) can act as a hydrogen bond donor.
Hydrophobic/Aromatic Features: These are provided by substituents on the nitrogen atoms or on the peripheral cyclohexane ring.
For example, in the design of dual EGFR/BRAFV600E inhibitors, a pharmacophore might consist of the spiro-thiazolidinone core, with a quinolinylamino group at the N-4 position that forms critical hydrogen bonds within the kinase active site. nih.gov Similarly, for CXCR2 antagonists developed from related heterocyclic scaffolds, the pharmacophore involves a central bicyclic system with specific substituents that occupy hydrophobic pockets of the receptor. nih.gov
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in rational drug design to discover novel chemotypes with improved properties while retaining the desired biological activity.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups (the pharmacophore). For instance, a scaffold hopping approach was successfully applied to thiazolo researchgate.netmdpi.compyrimidine-based CXCR2 antagonists, where the thiazole (B1198619) moiety was replaced with various other bicyclic systems like triazolo researchgate.netmdpi.compyrimidine and isoxazolo[5,4-d]pyrimidine, leading to the discovery of new, potent antagonists. nih.gov The this compound scaffold itself could be considered a "hop" from simpler, non-spirocyclic thiohydantoins, aiming to introduce conformational rigidity and explore new chemical space. mdpi.com
Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. This strategy is used to fine-tune physicochemical properties and pharmacological profiles.
Thioxo Group Replacement: A classic bioisosteric replacement for the 2-thioxo group (C=S) is an oxo group (C=O), which would convert the thiohydantoin into a hydantoin. This changes the hydrogen bonding capacity and electronic character, which can alter potency and selectivity.
Ring Bioisosteres: In the development of EGFR inhibitors, bioisosteric replacement of a quinazoline (B50416) core with a quinoline (B57606) ring led to new potent compounds. nih.gov Similarly, within the this compound framework, the cyclohexane ring could potentially be replaced by other carbocyclic or heterocyclic rings of similar size to modulate properties like solubility or metabolic stability.
These advanced design strategies, guided by SAR data and pharmacophore modeling, are essential for evolving the this compound scaffold into optimized clinical candidates.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as a derivative of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one) into the active site of a target protein. The goal is to predict the binding mode and affinity of the ligand, which can help in identifying potential drug candidates.
For instance, derivatives of similar spirocyclic systems have been the subject of molecular docking studies to elucidate their therapeutic potential. Studies on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have utilized molecular docking to investigate their interactions with the delta opioid receptor (DOR), a target for neurological disorders. These studies help in understanding how such compounds fit into the binding pocket of the receptor. Similarly, docking studies on other heterocyclic compounds have been used to predict their binding affinity against various protein targets, such as the main protease of SARS-CoV-2.
The process typically involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is optimized, and the protein structure is obtained from a repository like the Protein Data Bank (PDB). Docking simulations are then performed using specialized software to generate various binding poses, which are then scored based on their predicted binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties (descriptors) that are correlated with a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.
While specific QSAR models for this compound are not extensively documented, the principles of QSAR are widely applied to similar heterocyclic compounds. The development of a QSAR model involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated, which can include electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
These models are valuable for screening large libraries of virtual compounds and prioritizing them for synthesis and further testing, thereby accelerating the drug discovery process.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is essential, as the biological activity often depends on the molecule adopting a specific three-dimensional shape to fit into a receptor's binding site.
Energy minimization is a computational process used to find the lowest energy conformation of a molecule. This is achieved by systematically altering the geometry of the molecule to reduce its internal energy. Studies on related spiro[4.5]decane systems have employed semi-empirical and ab initio methods to perform conformational analysis. nih.gov These studies calculate the energies of different conformers to determine their relative stability and population distribution. nih.gov For example, the chair and boat conformations of the six-membered ring in a spiro[4.5]decane derivative can be analyzed to understand their energetic differences. nih.gov
Molecular Dynamics Simulations for Binding Stability and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations can provide detailed insights into the stability of the complex and the dynamic behavior of the ligand within the binding site.
In Silico Prediction of Drug-Like Properties Relevant to Pharmacokinetics
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their pharmacokinetic profile. These predictions help in identifying compounds with favorable drug-like properties early in the drug discovery process, reducing the likelihood of late-stage failures.
For various heterocyclic compounds, including those with structures similar to this compound, in silico tools are used to predict properties such as solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Computational models can also predict whether a compound adheres to established drug-likeness rules, such as Lipinski's rule of five. researchgate.net These predictions are based on the molecular structure and physicochemical properties of the compound. Theoretical studies on the ADME properties of spiro[4.5]decane derivatives have shown good profiles, with predictions of good blood-brain barrier permeability for certain compounds. nih.gov
Below is an interactive data table summarizing the types of computational predictions that can be made for a compound like this compound.
| Property Category | Predicted Parameter | Typical In Silico Method |
| Physicochemical Properties | Molecular Weight | Calculation from chemical formula |
| LogP (Lipophilicity) | Atom-based or fragment-based methods | |
| Topological Polar Surface Area (TPSA) | Sum of surface contributions of polar atoms | |
| Pharmacokinetics (ADME) | Aqueous Solubility | QSAR models based on structural features |
| Intestinal Absorption | Models based on lipophilicity and polarity | |
| Blood-Brain Barrier Permeability | QSAR models, machine learning algorithms | |
| Cytochrome P450 Inhibition | Docking studies, pharmacophore models | |
| Drug-Likeness | Lipinski's Rule of Five | Rule-based filter (MW, LogP, H-bond donors/acceptors) |
| Veber's Rule | Rule-based filter (TPSA, rotatable bonds) |
Future Directions and Research Perspectives
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of spirothiohydantoin scaffolds, including 2-thioxo-1,3-diazaspiro[4.5]decan-4-one, is continually evolving. Future efforts will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. Key areas of advancement include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to generating molecular diversity. nih.gov The development of novel MCRs for the one-pot synthesis of highly substituted this compound derivatives will be a significant area of focus.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the regioselectivity of organic reactions. researchgate.netnih.govnih.govmdpi.comresearchgate.net Applying this technology to the synthesis of spirothiohydantoins can lead to more rapid and efficient production of compound libraries for biological screening. researchgate.netnih.govnih.govmdpi.comresearchgate.net
Continuous Flow Chemistry: This technology offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. numberanalytics.comajchem-a.comresearchgate.net The adaptation of synthetic routes for this compound to continuous flow systems could revolutionize its large-scale production for pharmaceutical applications. uot.edu.lyajchem-a.com
Green Chemistry Approaches: Employing benign solvents, catalysts, and reaction conditions is a growing priority in chemical synthesis. nih.govnih.gov Future research will likely explore the use of water as a solvent, biodegradable catalysts, and energy-efficient methods for the synthesis of these spiro compounds. nih.govnih.gov
Exploration of Undiscovered Biological Targets and Pathways
While derivatives of the broader spiro[4.5]decane scaffold have shown promise in areas such as antiviral and anticancer research, the full spectrum of biological targets for this compound remains largely unexplored. Future research will be directed towards identifying and validating novel molecular targets and pathways modulated by this class of compounds.
Initial studies on related spiro compounds have indicated potential activities including:
Antiviral activity , particularly against human coronavirus 229E. researchgate.net
Anticancer activity against various cell lines, including liver, prostate, and colorectal carcinoma. nih.gov
Inhibition of kinases such as TYK2/JAK1, suggesting applications in inflammatory diseases. nih.gov
Building on this, future investigations could explore:
Enzyme Inhibition: The thiohydantoin core is known to interact with various enzymes. Screening of this compound libraries against a wide range of enzymes, such as proteases, kinases, and phosphatases, could reveal novel inhibitory activities.
Receptor Modulation: The rigid spirocyclic structure can orient functional groups in precise three-dimensional arrangements, making these compounds ideal candidates for targeting specific receptor subtypes, including G-protein coupled receptors (GPCRs).
Ion Channel Blockade: The unique shape and electronic properties of these molecules may allow them to interact with and modulate the function of various ion channels, a target class for a wide range of diseases.
Protein-Protein Interaction Inhibition: The complex 3D structure of spiro compounds makes them suitable scaffolds for designing molecules that can disrupt disease-relevant protein-protein interactions.
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the this compound scaffold, these approaches will be crucial for the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Future computational efforts will likely involve:
Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of spirothiohydantoin derivatives to their biological targets, providing insights into the key molecular interactions that govern their activity. ajchem-a.comresearchgate.netuot.edu.ly This understanding will guide the design of new compounds with improved binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of novel, untested molecules, thereby prioritizing synthetic efforts.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on active this compound derivatives can be used to screen virtual libraries for new hit compounds.
De Novo Design Algorithms: These computational tools can generate entirely new molecular structures that are predicted to bind to a specific biological target. Utilizing the this compound scaffold as a starting point, de novo design can lead to the discovery of truly innovative drug candidates.
Integration with High-Throughput Screening Technologies for Lead Identification
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of initial "hit" compounds for further development. The integration of HTS with diverse libraries of this compound derivatives will be a critical step in accelerating the discovery of new lead molecules.
Future strategies in this area will include:
Combinatorial Library Synthesis: The development of efficient and automated synthetic methods, such as those discussed in section 7.1, will be essential for creating large and diverse libraries of spirothiohydantoin analogs for HTS campaigns.
Phenotypic Screening: In addition to target-based screening, phenotypic screening, which assesses the effects of compounds on whole cells or organisms, can uncover unexpected biological activities and novel mechanisms of action for this scaffold.
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds at the cellular level. HCS can offer deeper insights into the biological effects of this compound derivatives.
Fragment-Based Screening: This approach involves screening smaller, less complex "fragments" of molecules to identify those that bind to a target. Hits from fragment screening can then be elaborated or linked together, potentially incorporating the this compound scaffold, to generate potent lead compounds.
Broader Scope of Therapeutic Applications for Spirothiohydantoin Scaffolds
Given the structural novelty and synthetic accessibility of the this compound scaffold, its derivatives hold the potential for a wide range of therapeutic applications. While initial research has hinted at antiviral, anticancer, and anti-inflammatory properties, the future may see these compounds explored for a much broader array of diseases.
Potential future therapeutic areas include:
Neurodegenerative Diseases: The rigid conformation of spirocyclic compounds can be advantageous for targeting proteins involved in neurodegeneration, such as beta-secretase (BACE1) in Alzheimer's disease or alpha-synuclein (B15492655) in Parkinson's disease.
Metabolic Disorders: The diverse functionalities that can be introduced onto the spirothiohydantoin core may allow for the development of inhibitors of key enzymes in metabolic pathways, offering potential treatments for conditions like diabetes and obesity.
Infectious Diseases: Beyond viral infections, the scaffold could be explored for its potential against bacterial, fungal, and parasitic pathogens by targeting essential microbial enzymes or pathways. For instance, thiohydantoin derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov
Cardiovascular Diseases: Targeting enzymes and receptors involved in cardiovascular function, such as certain kinases and ion channels, could lead to the development of new treatments for hypertension, arrhythmia, and other heart conditions.
Q & A
Q. What are the recommended synthetic pathways for 2-thioxo-1,3-diazaspiro[4.5]decan-4-one, and how can purity be optimized?
The synthesis of spirocyclic compounds like this compound typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the spirocyclic backbone via cyclization reactions, such as intramolecular nucleophilic substitution or condensation of ketones/amines.
- Step 2 : Introduction of the thioxo group (C=S) through sulfurization reagents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water).
Purity validation : Use high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation and ¹H/¹³C NMR to verify structural integrity, ensuring no residual solvents or byproducts remain .
Q. How can the crystallographic structure of this compound be resolved, and what software is recommended?
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Crystal growth : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO).
- Data collection : Use a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling thermal parameters and hydrogen bonding networks. SHELXTL (Bruker AXS) is also compatible for structure visualization .
Validation : Check R-factor (<5%) and residual electron density maps to confirm atomic placement accuracy .
Advanced Research Questions
Q. How does the thioxo group in this compound influence its reactivity in coordination chemistry or enzyme inhibition?
The thioxo group (C=S) enhances electron delocalization and metal-binding affinity. Key applications:
- Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Study via UV-Vis spectroscopy and cyclic voltammetry to assess redox behavior .
- Enzyme inhibition : The thioxo moiety may mimic carbonyl groups in enzyme active sites (e.g., proteases). Use molecular docking (AutoDock Vina) and kinetic assays (IC₅₀ determination) to evaluate competitive inhibition .
Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies often arise from tautomerism or conformational flexibility. Mitigation approaches:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures (−40°C in CD₂Cl₂) .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (Gaussian 16, B3LYP/6-31G* basis set) to validate proposed structures .
- Cross-validation : Combine HRMS, IR (C=S stretch ~1200 cm⁻¹), and X-ray data to eliminate ambiguity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in neuropharmacology?
Key modifications :
- Core scaffold : Compare bioactivity of 2-thioxo vs. 4-oxo analogs (e.g., spiperone derivatives) to assess the thione’s role in receptor binding .
- Substituent effects : Introduce alkyl/aryl groups at positions 1 and 3 to modulate lipophilicity and steric hindrance.
Assays : - In vitro : Radioligand binding (μ-opioid, ORL-1 receptors) with tritiated antagonists (e.g., [³H]DAMGO).
- Functional assays : cAMP inhibition (CHO-K1 cells transfected with opioid receptors) to measure agonism/antagonism .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- LogP calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients, critical for blood-brain barrier penetration.
- pKa prediction : SPARC or MarvinSuite to determine ionization states at physiological pH.
- Molecular dynamics (MD) : GROMACS for simulating solvation effects and conformational stability in aqueous environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
